molecular formula C5H13ClFN B13716193 1-Fluoropentan-2-amine;hydrochloride

1-Fluoropentan-2-amine;hydrochloride

Katalognummer: B13716193
Molekulargewicht: 141.61 g/mol
InChI-Schlüssel: YIAJCBIUAABDEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H13ClFN. It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through multiple purification steps such as recrystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Fluoropentan-2-amine;hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluoropentan-2-amine;hydrochloride involves its interaction with molecular targets through the fluorine atom. The fluorine atom can form strong bonds with carbon, enhancing the stability and reactivity of the compound. This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Fluoropentan-2-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical properties .

Eigenschaften

Molekularformel

C5H13ClFN

Molekulargewicht

141.61 g/mol

IUPAC-Name

1-fluoropentan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H

InChI-Schlüssel

YIAJCBIUAABDEC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CF)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.